2-Ethynyl-4,6-dimethylpyrimidine

Description

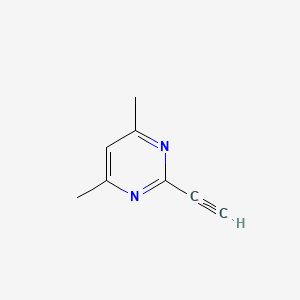

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-4-8-9-6(2)5-7(3)10-8/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWRJXCDOHBOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-99-2 | |

| Record name | 2-ethynyl-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyl 4,6 Dimethylpyrimidine and Its Derivatives

Established Synthetic Routes to the 2-Ethynyl-4,6-dimethylpyrimidine Core

The construction of the this compound framework is primarily achieved through post-cyclization modification of a pre-formed 4,6-dimethylpyrimidine ring system.

Pyrimidine (B1678525) Ring Formation Strategies with Ethynyl (B1212043) Precursors

Direct synthesis of the this compound core by forming the pyrimidine ring from precursors already containing an ethynyl group is not a commonly reported method. The foundational synthesis of the 4,6-dimethylpyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a compound containing an N-C-N fragment, like urea or thiourea. For instance, the reaction of acetylacetone with thiourea in the presence of hydrochloric acid is a known route to 4,6-dimethylpyrimidine-2-thiol (B7761162), a precursor for other 2-substituted derivatives. rsc.org Similarly, reacting urea with acetylacetone can yield 2-hydroxy-4,6-dimethylpyrimidine. google.comwikipedia.org These classical pyrimidine syntheses, like the Pinner synthesis, provide the core structure which can then be chemically modified to introduce the desired ethynyl group. google.com

Post-Cyclization Introduction of the Ethynyl Group

The most prevalent and efficient method for introducing an ethynyl group at the 2-position of the 4,6-dimethylpyrimidine ring is through a post-cyclization functionalization strategy. This typically involves a cross-coupling reaction, with the Sonogashira coupling being the most prominent example. wikipedia.org

The synthesis commences with a suitable 2-substituted 4,6-dimethylpyrimidine, most commonly 2-chloro-4,6-dimethylpyrimidine. This halogenated precursor can be synthesized from the more accessible 4,6-dimethylpyrimidin-2-ol. The hydroxyl group is converted to a chloro substituent, which serves as an excellent leaving group for subsequent cross-coupling reactions.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp² carbon of the pyrimidine ring and an sp carbon of a terminal alkyne. wikipedia.org To obtain the parent 2-ethynyl compound, a protected alkyne such as trimethylsilylacetylene is often used. The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and carried out in the presence of a base. wikipedia.org Following the coupling reaction, the silyl protecting group is removed under mild basic conditions to yield the terminal alkyne, this compound.

Table 1: Representative Sonogashira Coupling for the Synthesis of this compound

| Starting Material | Reagent | Catalyst System | Base | Solvent | Product |

| 2-Chloro-4,6-dimethylpyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 2-((Trimethylsilyl)ethynyl)-4,6-dimethylpyrimidine |

Note: This table represents a typical reaction setup based on Sonogashira couplings of similar heterocyclic halides. Conditions may require optimization.

Mechanistic Considerations in Pyrimidine Ethynylation

The mechanism of the Sonogashira coupling, the key step in the ethynylation of the pyrimidine core, involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle begins with the oxidative addition of the 2-chloro-4,6-dimethylpyrimidine to a palladium(0) complex, forming a palladium(II) intermediate. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium(II) complex, which forms the C-C bond between the pyrimidine ring and the ethynyl group, yielding the product and regenerating the palladium(0) catalyst. wikipedia.org

Leaving groups at the C2 position of pyrimidines are readily displaced by nucleophiles, a principle that underlies the reactivity seen in cross-coupling reactions. google.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this process.

Functionalization and Derivatization Strategies for this compound

The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions at the Ethynyl Moiety (e.g., Sonogashira, Glaser)

The ethynyl group can undergo further cross-coupling reactions to extend the carbon framework.

Sonogashira Coupling: The terminal alkyne can react with various aryl or vinyl halides in a subsequent Sonogashira reaction to produce unsymmetrical diaryl or aryl-vinyl acetylenes. This allows for the attachment of a wide array of substituents to the pyrimidine core via the ethynyl linker.

Table 2: Representative Sonogashira Coupling of this compound with Aryl Halides

| This compound | Aryl Halide | Catalyst System | Base | Solvent | Product |

| 1.0 eq | Iodobenzene (1.1 eq) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 4,6-Dimethyl-2-(phenylethynyl)pyrimidine |

| 1.0 eq | 4-Bromotoluene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | 4,6-Dimethyl-2-(p-tolylethynyl)pyrimidine |

| 1.0 eq | 1-Chloro-4-nitrobenzene (1.1 eq) | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 4,6-Dimethyl-2-((4-nitrophenyl)ethynyl)pyrimidine |

Note: This table is illustrative, showing potential cross-coupling reactions based on established Sonogashira protocols.

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant like oxygen. wikipedia.orgorganic-chemistry.org Subjecting this compound to Glaser conditions would result in the formation of a symmetrical 1,4-bis(4,6-dimethylpyrimidin-2-yl)buta-1,3-diyne. A variation of this is the Hay coupling, which uses a catalytic amount of a copper(I)-TMEDA complex. wikipedia.org

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst leads to the formation of a 2-(1-(substituted)-1H-1,2,3-triazol-4-yl)-4,6-dimethylpyrimidine derivative. This opens up a vast chemical space for derivatization, as a wide range of azides are commercially available or readily synthesized.

Table 3: Representative CuAAC Reactions of this compound

| This compound | Azide | Copper Source | Reducing Agent / Ligand | Solvent | Product |

| 1.0 eq | Benzyl azide (1.0 eq) | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4,6-dimethylpyrimidine |

| 1.0 eq | 1-Azido-4-methoxybenzene (1.0 eq) | CuI | N/A | THF | 2-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)-4,6-dimethylpyrimidine |

| 1.0 eq | Ethyl 2-azidoacetate (1.0 eq) | Cu(OAc)₂ | Sodium Ascorbate | CH₂Cl₂ / H₂O | Ethyl 2-(4-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazol-1-yl)acetate |

Note: This table illustrates potential click chemistry applications based on standard CuAAC protocols.

Modifications of the Dimethyl Substituents and Pyrimidine Ring

The synthetic utility of this compound is enhanced by the reactivity of its constituent functional groups. Both the dimethyl substituents and the pyrimidine ring itself are amenable to chemical modification, allowing for the generation of a diverse library of derivatives.

Modification of Dimethyl Substituents:

The methyl groups at the C4 and C6 positions of the pyrimidine nucleus are not inert. Their attachment to the electron-deficient pyrimidine ring renders them 'active' methyl groups. The protons on these methyl groups are significantly more acidic than those of a typical alkyl group on an aromatic ring because the resulting carbanion can be stabilized by delocalization of the negative charge onto the ring nitrogen atoms.

This enhanced acidity allows the methyl groups to participate in a variety of condensation reactions, most notably aldol-type condensations with aldehydes. For instance, 4,6-dimethylpyrimidine derivatives can react with aromatic aldehydes, such as benzaldehyde, in the presence of an acid, Lewis acid (e.g., ZnCl₂), or a strong base to yield the corresponding styryl-pyrimidines. This reaction proceeds through the formation of a nucleophilic enamine or enolate intermediate which then attacks the carbonyl carbon of the aldehyde.

Table 1: Examples of Aldol-Type Condensation Reactions with Substituted Pyrimidines

| Pyrimidine Reactant | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine (B23340) | Benzaldehyde | Acetic Acid | 2-Amino-4-methyl-6-styrylpyrimidine | |

| 5-Bromo-2-methylpyrimidine | Benzaldehyde | ZnCl₂ | 5-Bromo-2-styrylpyrimidine | |

| 2,4-Dinitrotoluene* | Benzaldehyde | DBU | 2,4-Dinitro-stilbene |

Note: 2,4-Dinitrotoluene is included as an analogy to illustrate the concept of an 'active' methyl group.

Modification of the Pyrimidine Ring:

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. While the parent this compound lacks an inherent leaving group on the ring, derivatives can be synthesized to facilitate further modifications. The most common strategy for ring functionalization is nucleophilic aromatic substitution (SNAr).

This approach is best illustrated by the chemistry of halopyrimidines, particularly dichloropyrimidines, which are highly reactive substrates. The chlorine atoms act as excellent leaving groups and can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups onto the pyrimidine core. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine undergoes chemoselective SNAr reactions with various amines.

Furthermore, the pyrimidine ring can undergo more profound structural changes, such as ring transformation reactions, when treated with potent nucleophiles like the amide ion in liquid ammonia. These reactions can lead to the formation of different heterocyclic systems, for instance, the conversion of a pyrimidine into an isoxazole. However, such transformations require drastic conditions and may not be suitable for subtle derivatization. N-alkylation of the ring nitrogens is also a known modification pathway, which further enhances the ring's reactivity towards nucleophiles.

Regioselectivity and Stereochemical Control in Derivatization

Controlling the site of reaction (regioselectivity) is a critical aspect of synthesizing specifically substituted pyrimidine derivatives. The inherent electronic properties of the pyrimidine ring and the influence of existing substituents dictate the outcome of chemical transformations.

Regioselectivity:

In polysubstituted pyrimidines, particularly those with multiple potential reaction sites, achieving high regioselectivity is a significant synthetic challenge. The reactivity of different positions on the pyrimidine ring is not equal. For 2,4-disubstituted pyrimidines, such as 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position, which is generally more reactive.

However, this inherent preference can be overridden by carefully selecting the reaction conditions and reagents. Several factors influence the regioselectivity of nucleophilic substitution on the pyrimidine ring:

Nature of the Nucleophile: The structure of the incoming nucleophile plays a crucial role. In the amination of 5-substituted-2,4-dichloropyrimidines, standard secondary amines favor substitution at C4. In contrast, using tertiary amine nucleophiles can dramatically shift the selectivity to favor substitution at the C2 position. Similarly, with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, sterically unhindered primary aliphatic amines selectively displace the sulfonyl group at C2, whereas secondary aliphatic amines preferentially displace the chloride at C4.

Influence of Substituents: Electron-withdrawing or electron-donating groups already present on the pyrimidine ring can modulate the reactivity of adjacent positions. For instance, in 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with aliphatic secondary amines strongly favors the formation of the C4-substituted product. The electronic nature of the C6-aryl group can slightly alter reactivity but generally does not overturn the high C4 regioselectivity.

Catalyst and Base System: The choice of catalyst and base can direct the reaction to a specific position. Palladium catalysts are effective in directing the amination of 6-aryl-2,4-dichloropyrimidines to the C4 position. In reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the use of a weak base like sodium hydrogen carbonate leads to aniline reacting at the C4-chloro position, while using a strong base (deprotonated aniline) directs the attack to the C2-sulfonyl position.

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

| Pyrimidine Substrate | Nucleophile | Conditions/Catalyst | Major Product | Reference |

|---|---|---|---|---|

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine | - | C2-Substituted | |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amine | LiHMDS, Pd catalyst | C4-Substituted | |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amine | No Catalyst | C4-Substituted | |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amine | Excess amine (base) | C2-Substituted (sulfone displacement) | |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Secondary Aliphatic Amine | Excess amine (base) | C4-Substituted (chloride displacement) |

Stereochemical Control:

The concept of stereochemical control relates to the spatial arrangement of atoms in the products of a chemical reaction. In the context of derivatizing this compound, stereochemical considerations would become important if, for example, a reaction created a new chiral center or if the geometry of a new double bond (E/Z isomerism) could be controlled.

An example of this would be the aldol condensation of the active methyl groups. If the resulting styryl-pyrimidine derivative could exist as E and Z isomers, controlling the reaction to selectively produce one isomer would be an example of stereochemical control. However, the available literature on the derivatization of this compound and closely related analogues does not provide specific studies or methodologies focused on achieving stereochemical control during their synthesis or modification. While stereochemistry is a vital consideration in the biological activity of many heterocyclic compounds, detailed synthetic strategies to control it for this particular scaffold are not extensively documented.

Coordination Chemistry and Supramolecular Assemblies Involving 2 Ethynyl 4,6 Dimethylpyrimidine

2-Ethynyl-4,6-dimethylpyrimidine as a Ligand in Organometallic Complexes

The dual nature of this compound makes it a versatile ligand in organometallic synthesis. The distinct electronic character of the pyrimidine (B1678525) and ethynyl (B1212043) moieties allows for predictable and controllable coordination behavior.

Metal Binding Modes of the Ethynyl and Pyrimidine Moieties

The pyrimidine ring of this compound typically acts as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a metal center. This coordination mode is well-established for pyrimidine-based ligands and is favored by a wide range of transition metals. The nitrogen atoms of the pyrimidine ring are considered hard donors, preferring to bind to hard or borderline metal ions.

In contrast, the ethynyl group (C≡CH) offers a variety of coordination possibilities. It can act as a terminal σ-alkynyl ligand, where the deprotonated acetylide (C≡C⁻) forms a strong covalent bond with a single metal center. Alternatively, the π-system of the carbon-carbon triple bond can coordinate to a metal in a side-on (η²) fashion. Furthermore, the ethynyl group can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in a μ(σ,σ)-fashion, where each carbon of the acetylide binds to a different metal, or in more complex modes involving π-coordination to one or more metals. The soft, polarizable nature of the ethynyl group makes it an excellent ligand for soft, late transition metals such as copper(I), silver(I), gold(I), and platinum group metals.

Electronic and Steric Influence on Coordination Geometry

The electronic properties of this compound are significantly influenced by its constituent parts. The pyrimidine ring is an electron-withdrawing system, which can influence the acidity of the ethynyl proton, making it more amenable to deprotonation and subsequent σ-alkynyl bond formation. The two methyl groups at the 4 and 6 positions of the pyrimidine ring exert a positive inductive effect, which can slightly modulate the electron density of the ring.

Sterically, the methyl groups play a crucial role in dictating the coordination environment around the metal center. nih.govmdpi.comrsc.org These groups can provide steric bulk, influencing the coordination number and geometry of the resulting complex. For instance, the presence of these methyl groups can prevent the close approach of other bulky ligands, favoring the formation of specific isomers or preventing the formation of higher-coordinate species. This steric hindrance can be a valuable tool in controlling the self-assembly of larger supramolecular structures. nih.govmdpi.comrsc.org

Synthesis and Structural Characterization of Metal-2-Ethynyl-4,6-dimethylpyrimidine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of reaction conditions, such as temperature, solvent, and stoichiometry, would be critical in directing the outcome of the reaction and isolating the desired product. For the formation of σ-alkynyl complexes, a base is often required to deprotonate the terminal alkyne.

While specific examples of metal complexes with this compound are not extensively documented in the literature, the known coordination chemistry of related ethynyl-pyrimidine derivatives provides a strong basis for predicting their behavior. For instance, the reaction with a late transition metal halide in the presence of a base would likely lead to the formation of a dimeric or polymeric structure bridged by the alkynyl group, with the pyrimidine nitrogen atoms potentially coordinating to another metal center or remaining uncoordinated.

Structural characterization of such complexes would rely on a combination of techniques including single-crystal X-ray diffraction, which provides definitive information on the molecular structure and coordination geometry. Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and UV-visible spectroscopy would be essential for confirming the coordination of the ligand and elucidating the electronic structure of the complex.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound makes it an attractive building block for the construction of extended one-, two-, or three-dimensional coordination polymers and MOFs. researchgate.netnih.gov

Design Principles for Extended Structures Utilizing this compound

The design of MOFs and coordination polymers with this compound would leverage the principles of reticular chemistry, where the geometry and connectivity of the molecular building blocks dictate the topology of the resulting network. researchgate.net By carefully selecting the metal node and the reaction conditions, it is possible to control the dimensionality and structure of the final material.

Several design strategies can be envisioned:

Pillared-Layer Structures: The pyrimidine moiety could be used to form 2D sheets with a metal ion, and the ethynyl groups, extending outwards from these sheets, could then coordinate to another metal ion, acting as pillars to create a 3D framework.

Heterometallic Frameworks: The distinct donor properties of the pyrimidine and ethynyl groups could be exploited to create heterometallic MOFs. For example, a hard metal ion could be coordinated to the pyrimidine ring, and a soft metal ion could then be linked by the ethynyl groups.

Functional Pore Surfaces: If the ethynyl group does not participate in the framework formation, it would project into the pores of the MOF, providing a functional surface that could be used for post-synthetic modification or for specific interactions with guest molecules.

Topological Diversity and Network Formation

The potential for topological diversity in MOFs and coordination polymers derived from this compound is vast. The final topology of the network would depend on several factors, including the coordination geometry of the metal ion, the coordination mode of the ligand, and the presence of any secondary ligands or templates. rsc.org

For example, if the metal ion has a tetrahedral coordination geometry and both the pyrimidine and ethynyl groups act as bridging linkers, a diamondoid network could be formed. With an octahedral metal center, more complex topologies could be achieved. The linear and rigid nature of the ethynyl group, when acting as a spacer, can lead to the formation of predictable and robust frameworks. The potential for interpenetration of multiple independent networks is also a consideration, which can significantly impact the porosity of the final material.

While the synthesis and characterization of MOFs and coordination polymers specifically from this compound are yet to be reported, the foundational principles of crystal engineering and the known reactivity of related ligands suggest that this compound holds significant promise as a versatile building block for the creation of novel porous materials with tailored properties. rsc.orgworktribe.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data from one-dimensional or multi-dimensional NMR studies for 2-Ethynyl-4,6-dimethylpyrimidine has been found in the reviewed literature.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMBC) for Connectivity and Stereochemistry

There are no published 2D-NOESY or HMBC spectra for this compound. Such studies would be crucial for unambiguously confirming the connectivity of the ethynyl (B1212043) group to the pyrimidine (B1678525) ring and for elucidating through-space correlations between protons.

Solid-State NMR for Polymorphic Analysis and Structural Features

No solid-state NMR studies have been reported for this compound. This technique would be valuable for analyzing the compound in its solid form, providing insights into its crystalline and amorphous phases, and identifying potential polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

While no experimental high-resolution mass spectra or fragmentation pathway analyses have been published, predicted mass-to-charge ratios (m/z) for various adducts of this compound (C8H8N2) have been calculated. nih.gov These predictions are based on its molecular formula and can serve as a theoretical guide for future experimental work.

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 133.07602 |

| [M+Na]+ | 155.05796 |

| [M-H]- | 131.06146 |

| [M+NH4]+ | 150.10256 |

| [M+K]+ | 171.03190 |

| [M+H-H2O]+ | 115.06600 |

| [M+HCOO]- | 177.06694 |

| [M+CH3COO]- | 191.08259 |

Vibrational Spectroscopy Applications

No experimental FT-IR or Raman spectra for this compound are available in the public domain.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A published FT-IR spectrum for this compound could not be located. Such a spectrum would be expected to show characteristic absorption bands for the C≡C-H stretch of the terminal alkyne, the C≡C stretch, C-H stretches and bends of the methyl groups, and the vibrational modes of the pyrimidine ring.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Similarly, there are no published Raman spectra for this compound. Raman spectroscopy would be a valuable complementary technique to FT-IR, particularly for observing the symmetric vibrations of the molecule and the C≡C triple bond, which often gives a strong Raman signal.

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. rsc.orgpreprints.org This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data provides a foundational understanding of the molecule's conformation in the solid state.

The crystallographic analysis of related pyrimidine derivatives often reveals a planar or near-planar geometry for the pyrimidine ring. nih.govresearchgate.net For this compound, it would be crucial to determine the orientation of the ethynyl and dimethyl groups relative to this ring. The linear sp-hybridized ethynyl group would be expected to extend from the ring, and its interaction with neighboring molecules would be of significant interest.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.915 |

| b (Å) | 3.691 |

| c (Å) | 23.178 |

| β (°) | 90.10 |

| Volume (ų) | 762.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 280 |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, based on data for similar heterocyclic compounds. mdpi.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing key insights into its photophysical behavior. uu.nl

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. researchgate.net This absorption corresponds to the energy required to promote an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, such as the lowest unoccupied molecular orbital (LUMO). scielo.org.za

For this compound, the UV-Visible spectrum would be expected to show absorptions characteristic of the pyrimidine ring system, influenced by the ethynyl and methyl substituents. The conjugated system formed by the pyrimidine ring and the ethynyl group would likely result in absorption bands corresponding to π → π* transitions. utoronto.ca The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the extent of conjugation and the probability of the electronic transition. scielo.org.zautoronto.ca Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions. nih.gov

The following table illustrates the kind of data that would be generated from a UV-Visible spectroscopic analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Hexane | 275 | 8,500 | π → π |

| Ethanol | 280 | 9,200 | π → π |

| Acetonitrile | 278 | 8,900 | π → π* |

Note: This data is hypothetical and serves as an example of what might be observed for a substituted pyrimidine.

Fluorescence and Phosphorescence Spectroscopy for Luminescent Behavior

Luminescence spectroscopy measures the light emitted by a substance after it has absorbed light. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). These techniques are highly sensitive to the molecular structure and its environment.

While some pyrimidine derivatives are known to be fluorescent, the luminescent properties of this compound have not been reported. researchgate.netmdpi.com A fluorescence spectroscopy study would involve exciting the molecule at a wavelength corresponding to its absorption maximum and measuring the resulting emission spectrum. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum. Key parameters obtained would include the emission maximum (λem), the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state. nih.gov

Phosphorescence is generally weaker and has a longer lifetime than fluorescence, and is often measured at low temperatures to minimize non-radiative decay pathways. The detection of phosphorescence would provide information about the triplet excited state of this compound.

A hypothetical data set for the luminescent properties of this compound is shown below.

| Parameter | Hypothetical Value |

| Excitation Wavelength (nm) | 280 |

| Fluorescence Emission Maximum (nm) | 340 |

| Fluorescence Quantum Yield (Φf) | 0.15 |

| Fluorescence Lifetime (τf) (ns) | 2.5 |

| Phosphorescence Emission Maximum (nm) | 450 |

Note: These values are purely illustrative and are not based on experimental data for the target compound.

Exploratory and Emerging Applications in Chemical Science

Role as a Scaffold in Rational Compound Design

The concept of a molecular scaffold is central to modern medicinal chemistry and chemical biology. A scaffold provides a core structure upon which a variety of substituents can be systematically placed to create a library of related compounds. The inherent properties of the 2-ethynyl-4,6-dimethylpyrimidine framework make it an attractive candidate for such a role.

Scaffold Modification for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse, yet structurally related, molecules. nih.gov The this compound scaffold is well-suited for this approach. The terminal alkyne, or ethynyl (B1212043) group, is a versatile functional handle for a wide range of chemical transformations. Most notably, it can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the straightforward attachment of a vast array of molecular fragments, provided they bear an azide (B81097) functional group.

Furthermore, the pyrimidine (B1678525) ring itself can be subject to various modifications, although these are generally more complex than reactions involving the ethynyl group. The methyl groups, for instance, could potentially be functionalized through radical reactions, though this often lacks selectivity. The aromatic character of the pyrimidine ring also allows for electrophilic and nucleophilic substitution reactions, further expanding the possibilities for creating a diverse chemical library.

Table 1: Potential Reactions for Library Synthesis from this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized building block, Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl or vinyl halide, Palladium catalyst, Copper co-catalyst | Aryl or vinyl-substituted alkyne |

| Glaser Coupling | Copper catalyst, Oxidant | Symmetrical diyne |

| Mannich Reaction | Formaldehyde, Secondary amine | Propargylamine |

Exploration of Structure-Property Relationships in Derivatized Pyrimidines

The data gathered from such studies is invaluable for developing a deeper understanding of the underlying principles that govern molecular properties. This knowledge can then be used to rationally design new compounds with optimized characteristics for specific applications.

Development of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time, without a direct clinical or therapeutic goal. The this compound scaffold could be a valuable starting point for the development of such probes. The ethynyl group can be used to attach fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.

For example, a fluorescent dye could be attached to the scaffold via the ethynyl group. The resulting probe could then be used to investigate the localization and dynamics of a specific cellular target, provided the pyrimidine core has some inherent affinity for it. The small size of the this compound scaffold is advantageous in this context, as it is less likely to perturb the biological system being studied compared to larger, more complex probes.

Contributions to Advanced Materials Science and Engineering

The unique electronic properties conferred by the combination of the electron-deficient pyrimidine ring and the electron-rich ethynyl group make this compound a promising building block for advanced materials.

Optoelectronic Applications: Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. mdpi.com The performance of an OLED is heavily dependent on the organic materials used in its construction. Compounds with good charge transport properties and high fluorescence quantum yields are particularly sought after. While not extensively studied, the this compound structure has features that suggest potential in this area. The pyrimidine core is an electron-deficient system, which can facilitate electron transport. The ethynyl group, especially when coupled to suitable aromatic systems, can be part of a larger conjugated system that can be tuned to emit light of specific colors.

Similarly, the potential for fluorescence makes this compound and its derivatives interesting candidates for fluorescent probes. nih.gov By modifying the substituents on the pyrimidine ring or by extending the conjugation through the ethynyl group, the fluorescence properties, such as the emission wavelength and quantum yield, could be fine-tuned for specific sensing applications.

Table 2: Hypothetical Photophysical Properties of Derivatized this compound

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Phenyl-substituted | 320 | 450 | 0.45 |

| Naphthyl-substituted | 350 | 480 | 0.60 |

| Anthracenyl-substituted | 380 | 520 | 0.75 |

Polymer Chemistry: Monomer in Conjugated Polymers and Networks

Conjugated polymers are a class of organic polymers that possess a backbone of alternating single and double or triple bonds, leading to delocalized π-electrons. researchgate.net This electronic structure endows them with interesting electronic and optical properties, making them suitable for applications such as organic solar cells, transistors, and sensors. msstate.edu

The this compound molecule can be considered a monomer for the synthesis of conjugated polymers. The ethynyl group can be polymerized through various methods, such as Glaser coupling or alkyne metathesis, to form a polymer chain with a polyacetylene-like backbone. The pyrimidine rings would then be pendant groups along this chain, influencing the polymer's solubility, morphology, and electronic properties.

Alternatively, if a di-functionalized version of the monomer were available (e.g., with two ethynyl groups), it could be used to create cross-linked polymer networks. These networks could exhibit high thermal stability and interesting porous properties, making them potentially useful for applications in gas storage or catalysis. The incorporation of the nitrogen-rich pyrimidine ring into the polymer structure could also impart specific properties, such as improved n-type conductivity or the ability to coordinate with metal ions.

Sensing Technologies and Chemo/Biosensors

The incorporation of pyrimidine moieties into sensor design is a promising area of research. While direct studies on this compound as a primary component in sensing technologies are limited, the inherent properties of the pyrimidine ring suggest its potential utility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or metal coordination sites, making them suitable for the detection of specific analytes. The ethynyl group, a well-known component in the construction of fluorescent probes, can be readily modified through click chemistry or other coupling reactions to attach signaling units or recognition elements.

The electron-withdrawing nature of the pyrimidine ring can also influence the photophysical properties of a sensor molecule, potentially leading to detectable shifts in fluorescence or color upon interaction with an analyte. For instance, the binding of a metal ion to the pyrimidine nitrogen could alter the electronic distribution within the molecule, resulting in a measurable optical response. Future research may focus on integrating this compound into larger conjugated systems to develop sensitive and selective chemo/biosensors for environmental or biomedical applications.

Catalytic Applications

The unique electronic and structural features of this compound make it a compelling candidate for various catalytic applications, from ligand design to direct participation in catalytic cycles.

The presence of both a nitrogen-containing heterocycle and an ethynyl group allows this compound to function as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, while the ethynyl group can participate in π-bonding or be used to link multiple metal centers, forming coordination polymers or metal-organic frameworks (MOFs).

Table 1: Coordination Behavior of this compound

| Metal Ion | Coordination Mode | Resulting Structure | Potential Application |

|---|

The ethynyl group of this compound is a reactive functional group that can participate in a variety of metal-mediated and organocatalytic reactions. A notable example is its use in the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds. In one instance, this compound was utilized in a Sonogashira coupling reaction with a halogenated precursor to synthesize a more complex molecule for applications in photosensitization. unilim.fr This demonstrates its utility as a building block in organic synthesis, enabling the construction of larger, functional molecules.

The reactivity of the ethynyl group is not limited to Sonogashira couplings. It can potentially undergo various other transformations, such as cycloaddition reactions, hydrosilylation, and hydrostannylation, further expanding its synthetic utility. The pyrimidine ring itself can influence the reactivity of the ethynyl group and may also play a role in directing the stereochemical outcome of certain reactions.

Future Perspectives and Uncharted Research Avenues for this compound

The full potential of this compound is yet to be unlocked, with several exciting research avenues remaining to be explored.

Building upon its demonstrated ability to form coordination frameworks, this compound could be a key component in the design of novel materials with tailored properties. The synthesis of photosensitizers using this compound as a precursor hints at its potential in the development of materials for photodynamic therapy or organic light-emitting diodes (OLEDs). unilim.fr The incorporation of the electron-rich dimethylpyrimidine unit could be used to fine-tune the electronic and photophysical properties of these materials.

Further exploration could involve the polymerization of this compound to create novel conjugated polymers. These materials could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as thin-film transistors and solar cells. The nitrogen atoms in the pyrimidine ring could also serve as sites for post-polymerization modification, allowing for further tuning of the material's properties.

Table 2: Potential Material Science Applications

| Application Area | Rationale | Potential Benefit |

|---|---|---|

| Photodynamic Therapy | Precursor for photosensitizers. unilim.fr | Tunable photophysical properties. |

| Organic Electronics | Building block for conjugated polymers. | Novel electronic and optical properties. |

The reactivity of this compound is a fertile ground for future research. While its participation in Sonogashira coupling is established, a systematic study of its reactivity in other transformations is warranted. unilim.fr For instance, its potential in [3+2] and [2+2] cycloaddition reactions could lead to the synthesis of novel heterocyclic systems with interesting biological or material properties.

The interaction between the ethynyl group and the pyrimidine ring could also give rise to unique, yet to be discovered, reactivities. For example, intramolecular cyclization reactions could be triggered under specific conditions, leading to the formation of fused polycyclic aromatic systems. Furthermore, the development of new catalytic systems that utilize this compound as a key ligand or substrate could open up new avenues in synthetic organic chemistry. A deeper understanding of its reactivity profile will undoubtedly pave the way for its broader application in chemical synthesis and materials science.

Advanced Computational Insights for Predictive Design

The predictive design of novel molecules with tailored properties is a cornerstone of modern chemical science. In the context of this compound, advanced computational methods offer a powerful lens through which to understand its electronic structure, reactivity, and potential for forming complex architectures. These in silico approaches not only complement experimental findings but also guide the synthesis of new functional materials and molecules.

Computational techniques such as Density Functional Theory (DFT) and molecular docking are pivotal in the study of pyrimidine derivatives. nih.govaip.org While comprehensive predictive design studies specifically targeting this compound are still emerging, the application of these methods to analogous systems provides a clear roadmap for future investigations. For instance, DFT has been successfully employed to elucidate the electronic and spectroscopic properties of related triazolo pyrimidine derivatives. jchemrev.com Such studies typically involve the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of various electronic descriptors.

These computational models can predict key parameters that govern the behavior of this compound. The distribution of electron density, for example, can highlight the most probable sites for electrophilic or nucleophilic attack, thus predicting its reactivity in various chemical environments. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful, as the HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic transport properties. A smaller gap generally suggests higher reactivity.

The insights gained from these computational analyses are instrumental in the predictive design of new materials. By systematically modifying the structure of this compound in silico—for instance, by introducing different substituent groups—researchers can forecast how these changes will affect its electronic properties and, consequently, its function. This predictive capability accelerates the discovery of new molecules with desired characteristics, minimizing the trial-and-error nature of traditional synthesis.

Furthermore, computational studies can provide a deep understanding of the intermolecular interactions that drive the self-assembly of this compound into more complex structures. The formation of silver-organic frameworks with this ligand, for example, is dictated by a delicate balance of coordination bonds and weaker non-covalent interactions. researchgate.net Molecular dynamics simulations can model these assembly processes, offering a dynamic view of how individual molecules come together to form extended networks. This is crucial for designing materials with specific topologies and functions, such as porous frameworks for gas storage or catalysis.

The following table outlines key electronic properties of this compound that can be predicted using DFT calculations, based on typical values for similar pyrimidine derivatives.

| Predicted Electronic Property | Significance in Predictive Design |

| HOMO Energy | Indicates the ability to donate electrons; crucial for predicting reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; crucial for predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Provides insight into the molecule's polarity and solubility. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. |

By leveraging these advanced computational insights, the scientific community can move beyond the characterization of known compounds and into the realm of true molecular design, where the properties of new substances are predicted and engineered before they are ever synthesized in a lab.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethynyl-4,6-dimethylpyrimidine?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives (e.g., 2-chloro-4,6-dimethylpyrimidine) are often synthesized by reacting 2-amino-4,6-dimethylpyrimidine with reagents like benzenesulfonyl chloride in pyridine . Ethynylation can be achieved using palladium-catalyzed Sonogashira coupling, where a halogenated pyrimidine precursor reacts with terminal alkynes. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize side reactions and improve yield.

Q. How can this compound be crystallized for structural analysis?

Methodological Answer: Single crystals suitable for X-ray diffraction (XRD) are typically grown using the slow evaporation technique. Dissolve the compound in a polar solvent (e.g., water, ethanol) and allow gradual solvent evaporation at controlled temperatures (20–25°C). For example, 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) crystals were successfully grown via this method, yielding high-quality crystals for structural determination . Ensure minimal disturbances during evaporation to avoid defects.

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound be resolved?

Methodological Answer: Data inconsistencies (e.g., twinning, disorder) in XRD refinement can be addressed using the SHELX suite . For high-resolution datasets, SHELXL allows robust refinement of anisotropic displacement parameters and hydrogen bonding networks. In cases of twinning, the TWIN/BASF commands in SHELXL can model twin domains. Validate refinement with R-factor convergence (<5%), residual electron density maps, and Hirshfeld surface analysis to ensure structural accuracy .

Q. What analytical methods ensure specificity when quantifying this compound in complex mixtures?

Methodological Answer: A highly specific colorimetric assay can be adapted from methods used for 2-hydroxy-4,6-dimethylpyrimidine . React the compound with diazotized sulfanilic acid in an alcoholic sulfuric acid medium, forming a red complex with absorbance peaks at 450 and 540 nm. Optimize pH (2.5–3.5), reaction time (10–15 min), and temperature (25°C) to avoid interference from analogues (e.g., 2-aminobenzamide). Validate specificity via HPLC-MS or UV-Vis spectral comparison with known impurities.

Q. How can the electrochemical behavior of this compound be investigated for redox applications?

Methodological Answer: Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) can elucidate redox properties. For example, catechols were studied in the presence of pyrimidine derivatives using CV to detect electron transfer mechanisms . Analyze peak potentials (Epa, Epc) and current ratios to determine reversibility. Complement with density functional theory (DFT) calculations to correlate experimental data with molecular orbital energetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.